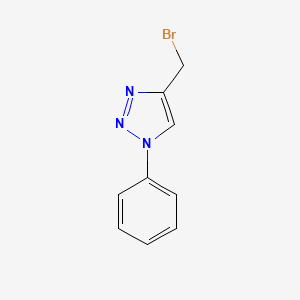

4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGZFVQFYCRRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474600 | |

| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58432-26-1 | |

| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 1,2,3-Triazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry and drug discovery.[1][2] This five-membered heterocycle is not merely a passive scaffold but an active contributor to molecular properties, prized for its exceptional metabolic stability, capacity for hydrogen bonding, and dipole character. Its true ascent to prominence, however, was fueled by the development of the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), famously dubbed "click chemistry".[3][4][5] This reaction provides a highly efficient, regioselective, and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible building blocks.

Within this valuable class of compounds, This compound stands out as a particularly strategic synthetic intermediate. Its molecular architecture combines the stable 1-phenyl-1,2,3-triazole core with a highly reactive bromomethyl group. This electrophilic center serves as a versatile handle, enabling facile derivatization through nucleophilic substitution reactions and providing a gateway to a vast chemical space for the development of novel therapeutic agents.[6] This guide offers a comprehensive exploration of its synthesis, characterization, and strategic application for researchers and drug development professionals.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most logically and efficiently approached via a two-stage process. This strategy hinges on first constructing the stable triazole core and then performing a functional group interconversion to install the reactive bromomethyl handle.

-

Stage 1: Triazole Ring Formation via [3+2] Cycloaddition. The foundational step is the creation of the 1-phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole intermediate. This is achieved through the highly reliable Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between phenyl azide (the 1,3-dipole) and propargyl alcohol (the dipolarophile).[4][7] The use of a copper catalyst is critical as it ensures complete regioselectivity, yielding exclusively the desired 1,4-isomer.

-

Stage 2: Halogenation. The second stage involves the conversion of the primary alcohol in 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole to the corresponding alkyl bromide. This is a standard functional group transformation, for which several reliable brominating agents are available.

This sequential approach ensures high yields and purity, avoiding potential side reactions that could occur if a brominated alkyne were used in the initial cycloaddition step.

Detailed Synthetic Methodologies & Protocols

Methodology 1: Synthesis of 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole

The CuAAC reaction is the gold standard for this transformation due to its mild conditions, high yields, and operational simplicity. The reaction is typically catalyzed by a copper(I) species, which is generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

Causality Behind Experimental Choices:

-

Catalyst System: The combination of CuSO₄ and sodium ascorbate is widely used because both reagents are inexpensive, stable, and easy to handle. Sodium ascorbate efficiently reduces Cu(II) to the active Cu(I) catalytic species and helps prevent oxidative side reactions.

-

Solvent System: A mixture of t-butanol and water (or DMSO and water) is often employed.[8] Water is essential for dissolving the copper salt and ascorbate, while the organic co-solvent ensures the solubility of the organic starting materials (azide and alkyne). This biphasic system often facilitates product precipitation or simplifies extraction.

Experimental Protocol: Step 1

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve phenyl azide (1.19 g, 10.0 mmol, 1.0 equiv) and propargyl alcohol (0.56 g, 10.0 mmol, 1.0 equiv) in a 1:1 mixture of t-butanol and water (80 mL).

-

Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.396 g, 2.0 mmol, 0.2 equiv) in water (10 mL). Prepare a solution of copper(II) sulfate pentahydrate (0.250 g, 1.0 mmol, 0.1 equiv) in water (10 mL).

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The mixture will typically turn from blue to a yellowish or heterogeneous suspension.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are fully consumed (typically 4-12 hours).

-

Work-up and Purification: Upon completion, add 50 mL of water and cool the flask in an ice bath. The product often precipitates as a white solid. Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Methodology 2: Bromination of 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole

The conversion of the primary alcohol to an alkyl bromide is a robust transformation. Using phosphorus tribromide (PBr₃) is a classic and effective method.

Causality Behind Experimental Choices:

-

Reagent: PBr₃ is a powerful brominating agent for primary and secondary alcohols. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is ideal as it is inert to the reaction conditions and readily dissolves the starting material.

-

Temperature Control: The initial addition of PBr₃ is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Experimental Protocol: Step 2

-

Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole (1.75 g, 10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 40 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (0.47 mL, 5.0 mmol, 0.5 equiv) dropwise to the stirred solution over 10 minutes. Caution: PBr₃ is corrosive and reacts violently with water.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker containing 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation & Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 1: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity (Post-Purification) |

| 1 | CuAAC Cycloaddition | Phenyl azide, Propargyl alcohol, CuSO₄, Na-Ascorbate | t-BuOH / H₂O | 85-95% | >98% |

| 2 | Bromination | 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole, PBr₃ | Dichloromethane | 70-85% | >98% |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.0-8.2 (s, 1H, triazole C5-H), ~7.6-7.8 (m, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂Br) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~145 (C4-triazole), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~121 (C5-triazole), ~120 (Ar-CH), ~25 (-CH₂Br) |

| MS (ESI+) | m/z | [M+H]⁺ calculated for C₉H₉BrN₃⁺: 238.00, 240.00. The characteristic ~1:1 isotopic pattern for bromine should be observed. |

| Appearance | Physical State | White to off-white solid |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. Confirmation using 2D NMR techniques is recommended for unambiguous assignment.[9]

Applications in Drug Development & Medicinal Chemistry

The value of this compound lies in its utility as a versatile building block. The C-Br bond is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.[6]

-

Synthesis of Compound Libraries: This molecule is an ideal starting point for creating large libraries of analogues for structure-activity relationship (SAR) studies. Reaction with various nucleophiles introduces diverse functionalities:

-

Amines (Primary/Secondary): Leads to aminomethyl derivatives, crucial for introducing basic centers and modifying solubility.

-

Thiols: Forms thioether linkages, often used to mimic biological structures or act as linkers.

-

Azides: Reaction with sodium azide yields 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole, a "clickable" handle for subsequent CuAAC reactions to build more complex, multi-triazole architectures.[6]

-

Phenols/Alcohols: Generates ether linkages, expanding the structural diversity.

-

-

Role as a Bioisostere and Linker: The 1,2,3-triazole ring is an excellent bioisostere for amide bonds, offering improved metabolic stability. The entire 1-phenyl-1-(methylene)-1H-1,2,3-triazole core can function as a rigid, stable linker to connect two distinct pharmacophores, holding them in a specific orientation for optimal interaction with a biological target.[2][10]

-

Proven Therapeutic Relevance: The 1,2,3-triazole motif is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][10][11] The ability to easily functionalize this scaffold via the bromomethyl group allows researchers to rapidly explore and optimize compounds for specific therapeutic targets.

References

-

Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available from: [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. Available from: [Link]

-

Dheer, D., Singh, V., & Shankar, R. (2017). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Synthetic Communications, 47(11), 1023-1052. Available from: [Link]

-

Yoo, E. J., Ahlquist, M., & Sharpless, K. B. (2010). Mechanistic Studies of Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 49(32), 5482-5510. Available from: [Link]

-

Aucagne, V., & Leigh, D. A. (2006). "Click" Chemistry in Action: A Convenient "One-Pot" Synthesis of Rotaxanes. Organic Letters, 8(20), 4505–4507. Available from: [Link]

-

The Royal Society of Chemistry. (2015). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications. Available from: [Link]

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Characterization of byaryl-acyl-1,2,3-triazoles. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]

-

Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 888229. Available from: [Link]

-

ResearchGate. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1017935. Available from: [Link]

-

Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available from: [Link]

-

National Center for Biotechnology Information. (2016). The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. Journal of Photochemistry and Photobiology B: Biology, 164, 191-203. Available from: [Link]

-

Arkat USA, Inc. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ARKIVOC, 2024(1), 202412214. Available from: [Link]

-

The Royal Society of Chemistry. (2015). NMR Spectra of Compounds. Available from: [Link]

-

National Center for Biotechnology Information. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 182, 111633. Available from: [Link]

-

Carl ROTH. This compound, 500 mg. Available from: [Link]

-

National Center for Biotechnology Information. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(10), 1135-1156. Available from: [Link]

-

ResearchGate. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Available from: [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 10. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,3-triazole scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its exceptional metabolic stability, capacity for hydrogen bonding, and predictable geometry. This guide focuses on a particularly valuable derivative, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, a versatile building block that serves as a gateway to a vast chemical space. Its strategic combination of a stable triazole core and a reactive bromomethyl handle makes it an indispensable tool for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity, offering field-proven insights to empower researchers in their scientific endeavors.

Core Compound Identity and Structure

This compound is a crystalline solid at ambient temperature. Its fundamental properties are summarized below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈BrN₃ | |

| Molecular Weight | 238.08 g/mol | |

| Appearance | Solid | |

| CAS Number | 58432-26-1 |

The structural architecture, featuring a phenyl group at the 1-position and a bromomethyl substituent at the 4-position of the 1,2,3-triazole ring, is pivotal to its utility.